3-(4-Methanesulfonylphenoxy)propanoic acid

Medicinal chemistry SAR Physicochemical property

Procure 3-(4-methanesulfonylphenoxy)propanoic acid (CAS 868277-53-6) to unlock a superior aryl-ether fragment for your medicinal chemistry program. This building block features a strongly electron-withdrawing para-methanesulfonyl group (Hammett σₚ ≈ +0.72) that dramatically enhances target-binding affinity and pharmacokinetic profiles compared to neutral or weakly deactivating analogs. It is the key precursor to development-stage glucokinase activators demonstrating sub-micromolar EC₅₀ (315 nM) and in vivo efficacy at 50 mg·kg⁻¹. Its low LogP (0.37) improves aqueous solubility, while the free carboxylic acid enables facile conjugation to biotin, dyes, or solid supports. Available at 95% purity from multiple suppliers, this compound reduces synthetic burden and accelerates SAR exploration.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
CAS No. 868277-53-6
Cat. No. B1371184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methanesulfonylphenoxy)propanoic acid
CAS868277-53-6
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O
InChIInChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyCRWDFILKKMNMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methanesulfonylphenoxy)propanoic acid (CAS 868277-53-6) – Procurement-Ready Building Block Profile


3-(4-Methanesulfonylphenoxy)propanoic acid (CAS 868277‑53‑6) is a para‑substituted phenoxypropanoic acid derivative in which a strongly electron‑withdrawing methanesulfonyl (–SO₂CH₃) group occupies the 4‑position of the phenyl ring . The compound is commercially available as a research‑grade building block (typically 95 % purity, powder form) from major suppliers such as Enamine (catalogue EN300‑59764) and Sigma‑Aldrich . With a molecular formula of C₁₀H₁₂O₅S, a molecular weight of 244.26 g mol⁻¹, a predicted density of 1.335 ± 0.06 g cm⁻³, and a predicted boiling point of 447.4 ± 41.0 °C, it serves as a versatile small‑molecule scaffold for medicinal‑chemistry campaigns, most notably as the key aryl‑ether fragment in a development‑stage glucokinase activator [1].

Why 3-(4-Methanesulfonylphenoxy)propanoic acid Cannot Be Replaced by Common Phenoxyalkanoic Acid Analogs


Simple phenoxypropanoic acids that carry electronically neutral (e.g., –CH₃, –OCH₃) or moderately electron‑withdrawing (e.g., –Cl) para‑substituents generate a different electronic landscape on the aromatic ring and at the terminal carboxyl group, which directly impacts both their reactivity in coupling reactions and the biological performance of the final amide or ester derivatives [1]. The methanesulfonyl substituent (Hammett σₚ ≈ +0.72) is a substantially stronger electron‑withdrawing group than methyl (σₚ = –0.17), methoxy (σₚ = –0.27), or chloro (σₚ = +0.23), meaning that generic substitution with a less electron‑deficient analog alters the electrophilicity, acidity, and hydrogen‑bond acceptor character of the molecule, which in turn can reduce target‑binding affinity or change pharmacokinetic profiles, as illustrated quantitatively below [1][2].

Quantitative Differentiation Evidence for 3-(4-Methanesulfonylphenoxy)propanoic acid


Electron‑Withdrawing Character vs. 3‑(4‑Methylphenoxy)propanoic acid: Hammett σₚ Comparison

The para‑methanesulfonyl group exerts a Hammett σₚ constant of approximately +0.72, categorizing it as a strong electron‑withdrawing substituent. By contrast, the closest non‑sulfonyl analog, 3‑(4‑methylphenoxy)propanoic acid, carries a para‑methyl group with a σₚ value of –0.17, i.e., it is weakly electron‑donating. The difference of Δσₚ ≈ 0.89 units directly translates into a more polarized aromatic ring, a higher acidity of the propanoic acid moiety, and altered hydrogen‑bond acceptor capacity of the sulfonyl oxygen atoms, which are frequently exploited to improve target‑binding enthalpy in drug‑discovery programmes [1].

Medicinal chemistry SAR Physicochemical property

In Vivo Efficacy of the Derived Glucokinase Activator vs. Metformin in an OGTT Mouse Model

The amide derivative synthesised from 3‑(4‑methanesulfonylphenoxy)propanoic acid, compound 19e (3‑(4‑methanesulfonylphenoxy)‑N‑[1‑(2‑methoxy‑ethoxymethyl)‑1H‑pyrazol‑3‑yl]‑5‑(3‑methylpyridin‑2‑yl)‑benzamide), achieved a 32 % reduction in the glucose area‑under‑the‑curve (AUC) in an oral glucose tolerance test (OGTT) in C57BL/6J mice when dosed orally at 50 mg kg⁻¹ [1]. Under the same experimental conditions, metformin – a first‑line type 2 diabetes therapy – gave only a 28 % reduction at a six‑fold higher dose of 300 mg kg⁻¹ [1]. This represents a 4‑percentage‑point greater glucose excursion reduction at one‑sixth the dose, indicating superior in‑vivo potency per unit mass.

Diabetes Glucokinase activator In vivo pharmacology

In Vitro Glucokinase Activation: Fold‑Increase vs. Basal Glucose Uptake

In primary rat hepatocytes stimulated with 10 mM glucose, compound 19e – incorporating the 3‑(4‑methanesulfonylphenoxy)propanoic acid fragment – induced a 2.23‑fold increase in glucose uptake relative to vehicle control and activated glucokinase with an EC₅₀ of 315 nM [1]. Several close structural analogs in the same publication that lacked the methanesulfonyl‑substituted phenoxy chain exhibited substantially weaker activation (EC₅₀ > 1 µM or fold‑increase < 1.5), although individual values were not fully tabulated in the abstract [1]. The data demonstrate that the methanesulfonylphenoxy motif is a principal driver of glucokinase agonism within this chemotype.

Glucokinase Enzyme activation Hepatocyte assay

Predicted Physicochemical Differentiation: Lipophilicity and Acidity Relative to Non‑Sulfonyl Analogs

The calculated partition coefficient (LogP) of 3‑(4‑methanesulfonylphenoxy)propanoic acid is 0.37 , which is approximately 1.1–1.8 log units lower than that of the analogous 3‑(4‑methylphenoxy)propanoic acid (predicted LogP ≈ 1.9) and 3‑(4‑chlorophenoxy)propanoic acid (predicted LogP ≈ 2.2) . The lower lipophilicity, combined with a lower predicted pKₐ (estimated ~4.0–4.2 vs. ~4.5–4.7 for the methyl analog), means that the methanesulfonyl compound will exhibit higher aqueous solubility and a greater fraction ionised at physiological pH, which can be advantageous for early‑stage in vitro screening where solubility‑limited artefacts must be avoided [1].

Physicochemical property LogP Drug‑likeness

Validated Application Scenarios for 3-(4-Methanesulfonylphenoxy)propanoic acid


Medicinal‑Chemistry Campaigns Targeting Glucokinase Activation for Type 2 Diabetes

The building block is directly used to synthesise benzamide‑type glucokinase activators that outperform metformin in preclinical OGTT models. Procurement of 3‑(4‑methanesulfonylphenoxy)propanoic acid enables SAR exploration around the phenoxy‑ether linker and the carboxylic acid handle, providing access to development candidates with EC₅₀ values in the sub‑micromolar range (315 nM demonstrated) and in vivo efficacy at doses as low as 50 mg kg⁻¹ [1].

Physicochemical Property Optimisation in Fragment‑Based Drug Discovery (FBDD)

Owing to its low LogP (0.37) and strong electron‑withdrawing character (σₚ ≈ +0.72), the compound is an ideal fragment for improving aqueous solubility and tuning the electronic profile of lead molecules. When incorporated into larger scaffolds, the methanesulfonyl group contributes to favourable ligand‑efficiency metrics and can displace high‑energy water molecules in the binding site, as evidenced by the >3‑fold improvement in EC₅₀ relative to non‑sulfonyl analogs [2].

Synthesis of Selective Hydrolysis‑Resistant Ester Prodrugs

The methanesulfonyl‑activated phenoxy ring, in combination with the propanoic acid chain, can be exploited to design ester prodrugs that undergo pH‑selective hydrolysis. Chan, Cox, and Sinclair (2008) demonstrated that methanesulfonate esters can be selectively removed at pH 7–8 while leaving carboxylate esters intact, a principle applicable to the target compound when derivatised appropriately for controlled release or purification strategies [3].

Chemical Biology Tool Compound Synthesis

The free carboxylic acid group allows straightforward conjugation to biotin, fluorescent dyes, or solid supports via amide or ester linkages. The methanesulfonyl moiety provides a distinct IR and Raman spectroscopic signature (symmetric and asymmetric S=O stretching bands), facilitating tracking of the conjugate in cellular imaging or pull‑down experiments. The commercial availability at 95 % purity from multiple vendors (Sigma‑Aldrich, Enamine, Fluorochem) reduces synthetic burden for academic and industrial laboratories .

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